molecular formula C28H31NOSi B12967835 (R)-2-(Di(naphthalen-2-yl)((trimethylsilyl)oxy)methyl)pyrrolidine

(R)-2-(Di(naphthalen-2-yl)((trimethylsilyl)oxy)methyl)pyrrolidine

Cat. No.: B12967835
M. Wt: 425.6 g/mol
InChI Key: RUDGRBALLGREHS-HHHXNRCGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-2-(Di(naphthalen-2-yl)((trimethylsilyl)oxy)methyl)pyrrolidine is a complex organic compound that features a pyrrolidine ring substituted with a di(naphthalen-2-yl)((trimethylsilyl)oxy)methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(Di(naphthalen-2-yl)((trimethylsilyl)oxy)methyl)pyrrolidine typically involves multi-step organic reactions. One common method includes the reaction of a pyrrolidine derivative with a naphthalen-2-yl(trimethylsilyl)oxy)methyl halide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) are often used to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. These reactors allow for better control of reaction parameters such as temperature, pressure, and reaction time, leading to a more consistent product quality.

Chemical Reactions Analysis

Types of Reactions

®-2-(Di(naphthalen-2-yl)((trimethylsilyl)oxy)methyl)pyrrolidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the trimethylsilyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalen-2-yl carboxylic acids, while reduction may produce naphthalen-2-yl alcohols.

Scientific Research Applications

Chemistry

In chemistry, ®-2-(Di(naphthalen-2-yl)((trimethylsilyl)oxy)methyl)pyrrolidine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme-substrate interactions. Its structural features make it suitable for investigating the binding sites of various enzymes.

Medicine

In medicinal chemistry, ®-2-(Di(naphthalen-2-yl)((trimethylsilyl)oxy)methyl)pyrrolidine is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its unique properties make it valuable for applications in electronics and nanotechnology.

Mechanism of Action

The mechanism of action of ®-2-(Di(naphthalen-2-yl)((trimethylsilyl)oxy)methyl)pyrrolidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-(Di(naphthalen-2-yl)((trimethylsilyl)oxy)methyl)pyrrolidine
  • 2-(Di(naphthalen-2-yl)((trimethylsilyl)oxy)methyl)piperidine
  • 2-(Di(naphthalen-2-yl)((trimethylsilyl)oxy)methyl)pyrrole

Uniqueness

®-2-(Di(naphthalen-2-yl)((trimethylsilyl)oxy)methyl)pyrrolidine is unique due to its specific stereochemistry and the presence of the trimethylsilyl group. This combination of features imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C28H31NOSi

Molecular Weight

425.6 g/mol

IUPAC Name

[dinaphthalen-2-yl-[(2R)-pyrrolidin-2-yl]methoxy]-trimethylsilane

InChI

InChI=1S/C28H31NOSi/c1-31(2,3)30-28(27-13-8-18-29-27,25-16-14-21-9-4-6-11-23(21)19-25)26-17-15-22-10-5-7-12-24(22)20-26/h4-7,9-12,14-17,19-20,27,29H,8,13,18H2,1-3H3/t27-/m1/s1

InChI Key

RUDGRBALLGREHS-HHHXNRCGSA-N

Isomeric SMILES

C[Si](C)(C)OC([C@H]1CCCN1)(C2=CC3=CC=CC=C3C=C2)C4=CC5=CC=CC=C5C=C4

Canonical SMILES

C[Si](C)(C)OC(C1CCCN1)(C2=CC3=CC=CC=C3C=C2)C4=CC5=CC=CC=C5C=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.